Undec-10-enoate

Antifungal Fatty Acid Antimycotics Dermatophytosis

Undec-10-enoate is the conjugate base of 10-undecenoic acid (undecylenic acid), an eleven-carbon monounsaturated fatty acid (C11:1 Δ10) produced commercially by vacuum distillation of castor bean oil (Ricinus communis) and pyrolysis of ricinoleic acid. Its salts—including sodium, zinc, calcium, magnesium, and potassium undecylenate—are recognized as broad-spectrum topical antifungal agents with ancillary antibacterial activity, deployed in over-the-counter dermatophytosis preparations, cosmetic preservative systems, and food-grade yeast/mold inhibition since 1949.

Molecular Formula C11H19O2-
Molecular Weight 183.27 g/mol
Cat. No. B1210307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndec-10-enoate
Molecular FormulaC11H19O2-
Molecular Weight183.27 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCC(=O)[O-]
InChIInChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)/p-1
InChIKeyFRPZMMHWLSIFAZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undec-10-enoate (Undecylenate Salts) for Antifungal and Antimicrobial Procurement: Structural Basis and Class Positioning


Undec-10-enoate is the conjugate base of 10-undecenoic acid (undecylenic acid), an eleven-carbon monounsaturated fatty acid (C11:1 Δ10) produced commercially by vacuum distillation of castor bean oil (Ricinus communis) and pyrolysis of ricinoleic acid [1]. Its salts—including sodium, zinc, calcium, magnesium, and potassium undecylenate—are recognized as broad-spectrum topical antifungal agents with ancillary antibacterial activity, deployed in over-the-counter dermatophytosis preparations, cosmetic preservative systems, and food-grade yeast/mold inhibition since 1949 [1]. The terminal vinyl group at C10–C11 and the ionizable carboxylate head define its amphiphilic character and membrane-disruptive fungistatic/fungicidal mechanism [2].

C11:1 Δ10 unsaturated fatty acid salt with terminal vinyl group
Amphiphilic membrane-disruptive fungistatic/fungicidal mechanism
Broad-spectrum antifungal & antibacterial; established OTC, cosmetic, food-grade use
Salts (Na, Zn, Ca, Mg, K) modulate solubility, astringency & compatibility

Why Undec-10-enoate Salt Forms Cannot Be Interchanged with Free Undecylenic Acid or Shorter-Chain Fatty Acid Analogs


Despite shared fatty acid classification, undec-10-enoate salts cannot be casually substituted with the free acid undecylenic acid or with shorter-chain analogs such as caprylic acid without measurable efficacy loss. The free acid form carries an unpleasant rancid odor and is irritating to mucous membranes, constraining its usable concentration in topical formulations [1]. In contrast, the carboxylate salts (calcium, magnesium, sodium, zinc) exhibit approximately four-fold greater fungicidal potency than the parent free acid, and can exceed 30-fold potency over caprylic acid, making the salt form a performance-critical selection criterion when high antifungal activity at low use levels is required [2]. Furthermore, the cation identity (Na⁺ vs. Zn²⁺ vs. Ca²⁺) modulates water solubility, astringency, and formulation compatibility, meaning interchange among different undec-10-enoate salt forms carries independent formulation risk [1].

Free acid interchange
Target Undec-10-enoate salt: reported ~4× greater fungicidal potency; minimal odor/irritation
Substitute Undecylenic acid: lower potency; rancid odor & mucosal irritation limit concentration
Short-chain analog substitution
Target >30× higher antifungal effect vs caprylic acid, enabling lower use levels
Substitute Caprylic acid (C8:0): significantly lower activity; may require higher concentrations
Cation variation among salts
Target Specific cation (Na⁺, Zn²⁺, Ca²⁺) defines solubility, astringency & matrix compatibility
Substitute Alternative undec-10-enoate salt: may alter formulation stability or sensory profile

Quantitative Differentiation Evidence for Undec-10-enoate (Undecylenate Salts and Esters) Versus Key Comparators


Antifungal Potency of Undecylenate Salts Versus Caprylic Acid: >30-Fold Superiority

Undecylenic acid is documented as approximately six times more effective as an antifungal agent than caprylic acid (octanoic acid, C8:0). Moreover, undecylenate salts exhibit as much as four times the fungicidal potency of undecylenic acid itself, yielding a combined >30-fold greater antifungal efficacy than caprylic acid [1]. This marked differential arises from the ionized carboxylate's enhanced membrane permeability and the unsaturated C10–C11 bond, a structural feature absent in the fully saturated caprylic acid chain.

Antifungal potency vs caprylic acid
Class-level
>30× more effective
Supports formulation potency screening
Synthesized from multiple in vitro studies (1949 onward)
Antifungal Fatty Acid Antimycotics Dermatophytosis

Fungicidal Potency of Undec-10-enoate Salt Forms Versus Free Undecylenic Acid: ~4-Fold Enhancement

Multiple independent sources report that the fungicidal effect of undec-10-enoate salts (zinc, calcium, magnesium, and sodium undecylenate) is approximately four times stronger than that of the parent undecylenic acid [1][2]. This differential is practically decisive because the free acid's strong odor and mucosal irritation limit its permissible concentration in topical products, whereas the salts enable higher effective antifungal dosing without commensurate tolerability penalties [2].

Fungicidal potency salt vs free acid
Reported
~4× greater than free acid
Supports salt form selection
Cross-study consensus; free acid limited by odor/irritation
Antifungal Topical Therapeutics Salt vs. Free Acid

Clinical Mycological Cure Rate of Undecylenate Formulation Versus Placebo in Culture-Positive Tinea Pedis: 88% vs. 17%

In a double-blind, placebo-controlled RCT of 151 patients with culture-positive tinea pedis (Trichophyton rubrum or T. mentagrophytes), a powder containing 2% undecylenic acid and 20% zinc undecylenate applied twice daily for four weeks produced negative fungal cultures in 88% of patients, compared with only 17% in the placebo arm (p<0.001) [1]. KOH microscopy converted to negative in 80% of actively treated patients versus 49% of placebo recipients (p=0.001), with statistically significant improvement in erythema, scaling, itching, and burning [1]. No adverse reactions were observed [1].

Clinical cure vs placebo
Head-to-head
88% vs 17% culture-negative
Supports OTC endpoint context
RCT, 151 patients, 4-week tinea pedis trial
Clinical Dermatology Tinea Pedis Randomized Controlled Trial

Clinical Equivalence of Undecylenate Formulation with 1% Tolnaftate in Dermatophytosis: 65.6% vs. 69.7% Cure Rate

In a double-blind study of 97 subjects with dermatophytosis of glabrous skin and groin, a cream containing 3% undecylenic acid and 20% zinc undecylenate cured 21 of 32 subjects (65.6%) clinically and mycologically, while 1% tolnaftate cream—a synthetic thiocarbamate antifungal—cured 23 of 33 subjects (69.7%) [1]. Both active treatments significantly outperformed the placebo arm, which cured only 3 of 32 subjects (9.4%) [1]. The comparable cure rates demonstrate that undec-10-enoate-based formulations achieve efficacy statistically indistinguishable from a prescription-grade synthetic antifungal standard, while carrying the safety pedigree of a naturally derived fatty acid.

Cure rate vs tolnaftate
Head-to-head
65.6% vs 69.7% (n.s.)
Supports comparator-equivalence endpoint
97 subjects, double-blind dermatophytosis study
Clinical Dermatology Dermatophytosis Antifungal Comparator Trial

Antifungal Spectrum Differentiation: Undecylenate Esters Provide Anti-Mold Activity Absent in Glyceryl Caprylate, Despite Higher Malassezia MIC

In head-to-head agar dilution testing against 17 Malassezia pachydermatis strains (including 9 azole-resistant isolates), glyceryl monocaprylate and 3-hydroxypropyl caprylate achieved the lowest MICs at 500 ppm after 14 days, while the corresponding undecylenic acid esters (3-hydroxypropyl undecylenate, glyceryl monoundecylenate) showed approximately twice those MICs, at ~1000 ppm [1]. However, the caprylate esters lack meaningful activity against Aspergillus niger and other molds, whereas glyceryl undecylenate fills this critical anti-mold gap in preservative systems [2]. Thus, undec-10-enoate esters offer a differentiated, complementary antifungal spectrum rather than competing on Malassezia potency alone.

Antifungal spectrum vs caprylate
Head-to-head
MIC ~1000 ppm; active vs A. niger
Supports anti-mold preservative gap
Malassezia panel incl. azole-resistant; caprylate esters lack mold coverage
Cosmetic Preservation Antifungal Spectrum Mold Inhibition

Optimal Application Scenarios for Undec-10-enoate (Undecylenate Salts and Esters) Based on Quantified Evidence


OTC Topical Antifungal Formulations for Dermatophytoses (Athlete's Foot, Jock Itch, Ringworm)

The 88% mycological cure rate for a 2% undecylenic acid / 20% zinc undecylenate powder versus 17% for placebo [1], together with the 65.6% cure rate clinically equivalent to 1% tolnaftate's 69.7% [2], provide regulatory-grade clinical evidence supporting OTC monograph product development. Undec-10-enoate salts deliver prescription-comparable efficacy from a naturally derived fatty acid platform with an established safety record spanning over 70 years, making them suitable for cream, powder, and solution formats targeting dermatophyte infections.

Broad-Spectrum Cosmetic Preservative Systems Requiring Anti-Mold Activity

For cosmetic emulsions containing oils, waxes, or botanical extracts, glyceryl undecylenate and 3-hydroxypropyl undecylenate address the Aspergillus niger coverage gap that glyceryl caprylate alone cannot fill [3]. With ~1000 ppm MIC against Malassezia spp. including azole-resistant strains [3], undec-10-enoate esters complement caprylate esters in hurdle-technology systems, enabling self-preserving formulations at total preservative concentrations of 0.3–1.0% without resorting to traditional controversial preservatives.

Food-Grade Yeast and Mold Inhibition in Processed Foods

Undec-10-enoate salts have been deployed as yeast and mold inhibitors in the food industry since 1949 [4]. Their >30-fold potency advantage over caprylic acid [4] means that effective microbial control concentrations can be reached at substantially lower addition rates, minimizing organoleptic impact on food matrices. The calcium and sodium salt forms offer distinct solubility profiles suitable for aqueous-phase versus lipid-phase food systems, enabling tailored antimicrobial protection.

Sustainable Agrochemical Plant Pathogen Control

In vitro and in vivo trials with zinc undecylenate against plant pathogenic fungi have demonstrated strong antifungal effects with potential as an effective plant protection remedy [4]. The inherent biodegradability and low mammalian toxicity of undec-10-enoate salts position them as candidates for sustainable agriculture fungicide programs, particularly where resistance to synthetic triazole fungicides is emerging and a naturally derived, multi-site mode-of-action alternative is needed.

Application
Selection Property
Validation Focus
OTC Topical Antifungal Formulations
Salt form potency & clinical endpoint comparability
Mycological cure rate endpoint review against placebo & benchmark
Cosmetic Preservative Systems
Anti-mold spectrum complement absent in caprylate esters
Aspergillus niger coverage & Malassezia MIC endpoint
Food-Grade Yeast & Mold Inhibition
Potency advantage over short-chain fatty acids
Minimal organoleptic impact at effective concentrations
Sustainable Agrochemical Control
Biodegradability & multi-site mode-of-action
Plant pathogen efficacy & resistance management review
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